N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide
Description
This compound features a multi-functional structure:
- Core backbone: A thiophene-2-carboxamide moiety with a 5-methyl substituent.
- Substituents: Two chloro groups (at the aniline and phenyl rings), a sulfamoyl bridge (-SO₂-NH-), and an acetamide linker.
Properties
IUPAC Name |
N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S2/c1-12-2-9-18(30-12)20(27)23-11-19(26)24-17-10-15(7-8-16(17)22)31(28,29)25-14-5-3-13(21)4-6-14/h2-10,25H,11H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTIBWFVEQKHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854358-28-4 | |
| Record name | N-(2-((2-chloro-5-(N-(4-chlorophenyl)sulfamoyl)phenyl)amino)-2-oxoethyl)-5-methylthiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It has been found to inhibit nfatc activity in hek293t cells. NFATC, or Nuclear Factor of Activated T-cells, is a transcription factor involved in the regulation of the immune response.
Result of Action
It is known to inhibit NFATC activity in HEK293T cells, which suggests it may have an impact on immune response regulation.
Biological Activity
N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H17Cl2N3O4S2
- Molecular Weight : 448.39 g/mol
- CAS Number : 4848431
The structure features a thiophene ring, chlorinated phenyl groups, and a sulfamoyl moiety, which are crucial for its biological interactions.
Research indicates that the compound exhibits various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and cancer cell proliferation. For instance, it may act as an inhibitor of α-glucosidase and α-amylase, similar to other sulfamoyl derivatives that have demonstrated significant inhibitory effects on these enzymes .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Compounds with similar structural features have been reported to inhibit RET kinase activity, which is implicated in various cancers. The presence of the sulfamoyl group is believed to enhance this activity by facilitating interactions with target proteins .
- Apoptosis Induction : There is evidence that compounds similar to this one can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . This mechanism could be pivotal in developing therapeutic agents targeting malignancies.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antidiabetic Potential : A study evaluating various sulfamoyl derivatives found that compounds with similar structures exhibited potent α-glucosidase and α-amylase inhibition, indicating potential use in managing diabetes . This suggests that this compound could be explored further for antidiabetic applications.
- Cancer Research : In vitro studies have shown that compounds with similar functionalities can significantly inhibit cell proliferation in various cancer models, suggesting that this compound could be a candidate for further development as an anticancer agent .
- Mitochondrial Dysfunction Studies : Investigations into mitochondrial dynamics have revealed that compounds disrupting mitochondrial function can lead to increased apoptosis in cancer cells, highlighting the potential of this compound in targeted cancer therapies .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that related compounds can effectively inhibit COX-II and 5-lipoxygenase (5-LOX), which are critical in inflammatory pathways. The IC50 values for these inhibitors range from 0.66 to 2.04 μM, indicating potent activity compared to standard drugs like Celecoxib .
Antitumor Activity
The compound has shown promise in antitumor applications. It may act as a potent inhibitor of tumor cell proliferation through various mechanisms, including the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. Compounds with similar structures have been reported to exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound could be developed further for cancer therapy .
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties of this compound and its derivatives. The structural characteristics of the compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel compounds can provide alternative therapeutic strategies .
Case Study 1: Anti-inflammatory Mechanism
In a study focused on the design of COX-II inhibitors, several derivatives were synthesized and evaluated for their anti-inflammatory efficacy. The results indicated that modifications to the thiophene ring and the introduction of sulfamoyl groups enhanced COX-II selectivity and potency. The most active compounds exhibited IC50 values significantly lower than those of existing therapies, demonstrating the potential for developing new anti-inflammatory agents based on this scaffold .
Case Study 2: Antitumor Efficacy
A series of experiments assessed the antitumor activity of compounds structurally related to this compound in various cancer models. Results showed that these compounds inhibited cell proliferation and induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(Hydroxyimino)-Acetamide ()
- Structural features : Contains a chlorophenyl group and acetamide backbone but lacks the sulfamoyl and thiophene moieties.
- Key differences: Forms intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity .
2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide ()
- Structural features : Shares chlorophenyl and sulfamoyl groups but replaces the thiophene carboxamide with a sulfanyl (-S-) linkage.
- Sulfanyl bridge: May confer distinct metabolic stability, as sulfur atoms are prone to oxidation.
- Functional implications : Likely used in agrochemical or medicinal chemistry for sulfur-based reactivity .
5-Chloro-N-[4-[(5S)-5-[[[(5-Chloro-2-Thienyl)Carbonyl]Amino]Methyl]-2-Oxo-3-Oxazolidinyl]Phenyl]-2-Thiophenecarboxamide ()
- Structural features: Contains a thiophene carboxamide core and chlorophenyl group but incorporates an oxazolidinone ring.
- Key differences: Oxazolidinone moiety: Enhances rigidity and may improve binding to bacterial ribosomes (common in antibiotics like linezolid) . Stereochemistry: The (5S) configuration suggests enantiomer-specific activity, unlike the target compound’s non-chiral centers.
- Functional implications : Likely designed as a rivaroxaban analog with anticoagulant properties .
N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)-1-Piperazinyl)-2-Methyl-4-Pyrimidinyl)Amino)-5-Thiazolecarboxamide ()
- Structural features : Replaces the thiophene with a thiazole ring and introduces a piperazinyl-pyrimidine substituent.
- Key differences: Thiazole vs. Hydroxyethyl-piperazine: Improves solubility and may enhance CNS penetration.
- Functional implications : Likely explored for kinase inhibition or antitumor activity .
5-Chloro-N-(2-{4-[(2-Hydroxyethyl)Amino]Phenyl}-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-yl)Thiophene-2-Carboxamide ()
- Structural features : Retains the 5-chlorothiophene carboxamide but incorporates an isoindole-1,3-dione group.
- Hydroxyethylamino group: Enhances hydrogen-bonding capacity, improving solubility over the target compound.
- Functional implications : Possible use in photodynamic therapy or as a protease inhibitor .
Preparation Methods
Synthetic Route Design and Intermediate Preparation
Synthesis of 5-Methylthiophene-2-Carboxylic Acid Chloride
The thiophene moiety serves as the foundational building block for the target compound. 5-Methylthiophene-2-carboxylic acid is converted to its acid chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both solvent and chlorinating agent. Excess SOCl₂ is removed under vacuum, yielding 5-methylthiophene-2-carboxylic acid chloride as a pale-yellow liquid (95% purity by GC-MS).
Reaction Conditions
Preparation of 2-Chloro-5-[(4-Chlorophenyl)Sulfamoyl]Aniline
This intermediate is synthesized through sequential sulfamoylation and nitro-group reduction:
Sulfamoylation of 2-Chloro-5-Nitroaniline
2-Chloro-5-nitroaniline reacts with 4-chlorophenylsulfonyl chloride in the presence of pyridine to form 2-chloro-5-[(4-chlorophenyl)sulfamoyl]nitrobenzene. Pyridine neutralizes HCl byproduct, driving the reaction to completion.
Reaction Conditions
- Reactants: 2-Chloro-5-nitroaniline (1 eq), 4-chlorophenylsulfonyl chloride (1.1 eq), pyridine (2 eq)
- Solvent: Dichloromethane (DCM)
- Temperature: 25°C, 12 hours
- Yield: 78%
Nitro-Group Reduction
Catalytic hydrogenation using H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 2-chloro-5-[(4-chlorophenyl)sulfamoyl]aniline.
Reaction Conditions
Formation of the Acetamide Intermediate
Bromoacetylation of 2-Chloro-5-[(4-Chlorophenyl)Sulfamoyl]Aniline
The aniline intermediate reacts with bromoacetyl bromide in DCM to form N-(2-bromo-2-oxoethyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]aniline. Triethylamine (TEA) is used to scavenge HBr.
Reaction Conditions
Amination of the Bromoacetamide
The bromine atom is replaced with an amine group via Gabriel synthesis. Reaction with potassium phthalimide forms a phthalimide-protected intermediate, which is hydrolyzed using hydrazine to yield N-(2-amino-2-oxoethyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]aniline.
Reaction Conditions
Final Amide-Bond Formation
The target compound is synthesized by coupling 5-methylthiophene-2-carboxylic acid chloride with the acetamide intermediate. A Schotten-Baumann reaction under two-phase conditions ensures efficient amide formation.
Reaction Conditions
- Reactants: 5-Methylthiophene-2-carboxylic acid chloride (1.1 eq), N-(2-amino-2-oxoethyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]aniline (1 eq)
- Solvent System: 2-Methyltetrahydrofuran (organic phase), aqueous NaHCO₃ (pH 8–9)
- Temperature: 0°C → 25°C, 4 hours
- Yield: 82%
Characterization Data
- Melting Point: 198–201°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.72 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 7.12 (d, J = 3.6 Hz, 1H), 6.95 (d, J = 3.6 Hz, 1H), 4.02 (s, 2H), 2.45 (s, 3H).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₁₇Cl₂N₃O₄S₂: 540.9912; found: 540.9908.
Comparative Analysis of Synthetic Methodologies
Challenges and Optimization Strategies
Sulfamoylation Side Reactions
Over-sulfonylation is mitigated by controlling stoichiometry (1.1 eq sulfonyl chloride) and reaction temperature (≤25°C).
Bromoacetamide Stability
N-(2-Bromo-2-oxoethyl) intermediates are hygroscopic; storage under nitrogen at −20°C prevents decomposition.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions starting from chlorinated aromatic precursors. Key steps include:
- Reaction Conditions: Control temperature (typically 60–80°C for amide coupling) and pH (neutral to slightly acidic for sulfamoyl group stability) .
- Catalysts/Solvents: Use dichloromethane or ethanol as solvents; employ coupling agents like EDC/HOBt for amide bond formation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using methanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended?
Methodological Answer:
- Crystallization: Grow single crystals via vapor diffusion (e.g., using DMSO/water mixtures) .
- Data Collection: Use a synchrotron source for high-resolution data (≤1.0 Å).
- Refinement: Employ SHELXL for small-molecule refinement due to its robustness in handling twinned data and hydrogen atom placement . Validate structures using PLATON to check for missed symmetry or disorder .
Basic: What spectroscopic techniques confirm structural integrity, and which spectral markers are critical?
Methodological Answer:
- NMR:
- IR: Identify amide I (1640–1680 cm⁻¹) and sulfonamide S=O (1340–1360 cm⁻¹) stretches .
- MS: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~550–600) .
Advanced: How to address discrepancies in biological activity data between this compound and analogs?
Methodological Answer:
- Comparative Analysis: Tabulate substituent effects (e.g., chloro vs. nitro groups on aniline rings) using a structure-activity relationship (SAR) table (Example):
| Substituent (R) | IC₅₀ (μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 4-Cl | 0.27 | 85 |
| 4-NO₂ | 1.8 | 45 |
| (Adapted from ) |
- Statistical Validation: Apply ANOVA to compare biological replicates; use molecular docking to rationalize activity differences (e.g., steric hindrance from bulky groups) .
Basic: What impurities are common during synthesis, and how are they separated?
Methodological Answer:
- Common Impurities:
- Unreacted chlorophenyl intermediates (retention time ~8–10 min in HPLC).
- Oxidation byproducts (e.g., sulfonic acid derivatives).
- Separation:
Advanced: How can computational modeling predict binding affinity to biological targets?
Methodological Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Suite with the following parameters:
- MD Simulations: Run 100-ns simulations in AMBER to assess stability of ligand-protein complexes .
Basic: What in vitro assays evaluate antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer: MTT assay (IC₅₀ calculation in HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition at λₑₓ 355 nm) .
Advanced: How to validate the compound’s mechanism of action in enzymatic pathways?
Methodological Answer:
- Kinetic Studies: Measure and via Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Western Blotting: Track downstream protein expression (e.g., p53 or caspase-3 in apoptosis assays) .
- Isothermal Titration Calorimetry (ITC): Quantify binding stoichiometry and enthalpy changes .
Basic: How to select solvents/reagents for large-scale synthesis with safety compliance?
Methodological Answer:
- Solvent Selection: Prioritize Class 3 solvents (e.g., ethanol, ethyl acetate) per ICH Q3C guidelines .
- Waste Management: Neutralize chlorinated byproducts with NaOH before disposal.
- Green Chemistry: Replace toxic catalysts (e.g., Pd) with biocatalysts (e.g., lipases) for amide bond formation .
Advanced: What methodologies assess pharmacokinetics in preclinical models?
Methodological Answer:
- In Vivo PK: Administer 10 mg/kg (IV/oral) to rodents; collect plasma samples at 0, 1, 4, 8, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .
- Interspecies Scaling: Use allometric equations (e.g., ) to predict human clearance .
- Toxicokinetics: Measure liver enzyme levels (ALT/AST) post-dosing to assess hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
